![molecular formula C14H14ClF2NO3 B6631731 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid](/img/structure/B6631731.png)
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, making them important targets for drug development. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.
Wirkmechanismus
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid works by inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid can reduce inflammation and other immune responses that contribute to autoimmune diseases.
Biochemical and Physiological Effects
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has been shown to reduce the levels of various cytokines and chemokines that are involved in the immune response. It has also been shown to reduce the proliferation of T cells, which play a key role in autoimmune diseases. Additionally, 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has been shown to reduce the production of antibodies that contribute to autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it easier to study its effects on specific pathways. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has some limitations, including its specificity for JAK enzymes, which may limit its effectiveness in treating certain autoimmune diseases.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This could improve the effectiveness of the drug while reducing the risk of side effects. Another area of interest is the use of 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid in combination with other drugs to treat autoimmune diseases. Finally, further research is needed to better understand the long-term effects of 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid on the immune system and its potential for use in other diseases.
Synthesemethoden
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid can be synthesized through a multistep process starting from 2-chloro-4,5-difluorobenzoic acid. The first step involves the conversion of the acid to an acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylpiperidine-2-carboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase II clinical trial, 1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid was found to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were unresponsive to other treatments. It has also shown promise in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2NO3/c1-14(13(20)21)4-2-3-5-18(14)12(19)8-6-10(16)11(17)7-9(8)15/h6-7H,2-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUQIJISCZDOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.